molecular formula C18H17ClN2O4S3 B2476262 N-(4-chlorobenzyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine CAS No. 896678-09-4

N-(4-chlorobenzyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine

Cat. No.: B2476262
CAS No.: 896678-09-4
M. Wt: 456.97
InChI Key: BIKRDCOOJPVTKS-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring substituted with a 4-chlorobenzyl group, a methylsulfonyl group, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the 4-Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where the thiazole ring is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using methylsulfonyl chloride and a base like triethylamine.

    Attachment of the Tosyl Group: The tosyl group is typically introduced through a tosylation reaction using tosyl chloride and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or tosyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Potassium carbonate in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the thiazole ring or the sulfonyl group.

    Substitution: Substituted thiazole derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-2-(methylsulfonyl)-4-tosylthiazol-5-amine: shares similarities with other thiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S3/c1-12-3-9-15(10-4-12)28(24,25)17-16(26-18(21-17)27(2,22)23)20-11-13-5-7-14(19)8-6-13/h3-10,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKRDCOOJPVTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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